Technical Guide: Elucidation of the Structure of (1,1-Dioxidotetrahydrothien-3-yl)hydrazine Hydrochloride
Technical Guide: Elucidation of the Structure of (1,1-Dioxidotetrahydrothien-3-yl)hydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview and predictive analysis for the structure elucidation of (1,1-Dioxidotetrahydrothien-3-yl)hydrazine hydrochloride. As of the latest literature review, specific experimental data for this compound, including detailed spectroscopic analyses (NMR, IR, Mass Spectrometry) and a precise, validated synthesis protocol, are not publicly available. The information presented herein is based on established chemical principles and spectral data of structurally related compounds.
Introduction
(1,1-Dioxidotetrahydrothien-3-yl)hydrazine hydrochloride is a heterocyclic compound incorporating a sulfolane ring and a hydrazine moiety. The sulfolane group, a saturated five-membered ring containing a sulfone functional group, is a polar aprotic motif that can enhance the physicochemical properties of drug candidates, such as solubility and metabolic stability. Hydrazine and its derivatives are versatile building blocks in medicinal chemistry with a wide range of biological activities. This guide outlines a plausible synthetic route and predicted analytical data to aid researchers in the synthesis and characterization of this target compound.
Chemical Structure and Properties
The chemical structure and basic properties of (1,1-Dioxidotetrahydrothien-3-yl)hydrazine hydrochloride are summarized below.
| Property | Value |
| IUPAC Name | (1,1-Dioxidotetrahydrothien-3-yl)hydrazine hydrochloride |
| CAS Number | 1004-15-5 |
| Molecular Formula | C₄H₁₁ClN₂O₂S |
| Molecular Weight | 186.66 g/mol |
| Predicted LogP | -1.5 |
| Predicted pKa | (coming from the hydrazinium ion) ~8 |
Proposed Synthesis Pathway
A plausible synthetic route to obtain (1,1-Dioxidotetrahydrothien-3-yl)hydrazine hydrochloride can be conceptualized in a three-step process starting from 3-sulfolene. This proposed pathway involves halogenation, nucleophilic substitution with hydrazine, and subsequent salt formation.
Caption: Proposed synthetic pathway for (1,1-Dioxidotetrahydrothien-3-yl)hydrazine hydrochloride.
Experimental Protocols (Proposed)
The following are detailed, yet theoretical, experimental protocols for the proposed synthesis. These protocols are based on general procedures for similar transformations and would require optimization and validation.
Step 1: Synthesis of 3-Bromosulfolane
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To a solution of 3-sulfolene (1 equivalent) in a suitable solvent such as acetic acid, add a solution of hydrogen bromide (1.1 equivalents) in acetic acid dropwise at room temperature.
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Stir the reaction mixture at room temperature for 24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into ice-water.
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Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
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Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 3-bromosulfolane.
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Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of (1,1-Dioxidotetrahydrothien-3-yl)hydrazine
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Dissolve 3-bromosulfolane (1 equivalent) in a suitable solvent like ethanol.
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Add hydrazine hydrate (3-5 equivalents) to the solution at room temperature.
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Heat the reaction mixture to reflux and monitor by TLC.
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After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.
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To the residue, add water and extract with a suitable organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude product.
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Purify by column chromatography.
Step 3: Synthesis of (1,1-Dioxidotetrahydrothien-3-yl)hydrazine hydrochloride
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Dissolve the purified (1,1-Dioxidotetrahydrothien-3-yl)hydrazine (1 equivalent) in a minimal amount of a suitable solvent such as diethyl ether or methanol.
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Cool the solution in an ice bath.
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Add a solution of hydrochloric acid in diethyl ether (1.1 equivalents) dropwise with stirring.
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A precipitate should form. Continue stirring in the ice bath for 30 minutes.
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Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield (1,1-Dioxidotetrahydrothien-3-yl)hydrazine hydrochloride.
Predicted Spectroscopic Data for Structure Elucidation
The following tables summarize the predicted spectroscopic data for (1,1-Dioxidotetrahydrothien-3-yl)hydrazine hydrochloride. These predictions are based on the analysis of structurally similar compounds.
Predicted ¹H NMR Data (in D₂O, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 3.80 - 3.95 | m | 1H | CH-NHNH₃⁺ |
| 3.40 - 3.60 | m | 2H | CH₂-SO₂ |
| 3.15 - 3.35 | m | 2H | CH₂-SO₂ |
| 2.30 - 2.50 | m | 2H | CH-CH₂-SO₂ |
Predicted ¹³C NMR Data (in D₂O, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~58 | C-NHNH₃⁺ |
| ~55 | C-SO₂ (adjacent to C-N) |
| ~52 | C-SO₂ |
| ~28 | CH₂ (beta to N) |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 2800 | Strong, Broad | N-H and C-H stretching (from -NH₃⁺ and alkyl groups) |
| ~1600 | Medium | N-H bending (scissoring) in -NH₃⁺ |
| ~1310, ~1120 | Strong | Asymmetric and symmetric SO₂ stretching |
| ~1500 | Medium | N-H bending (asymmetric) in -NH₃⁺ |
Predicted Mass Spectrometry Data (ESI+)
| m/z | Interpretation |
| 151.05 | [M+H]⁺ of the free base (C₄H₁₀N₂O₂S) |
| 134.02 | [M+H - NH₃]⁺ |
| 87.01 | [M+H - SO₂]⁺ |
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the complete structure elucidation of the synthesized compound.
Caption: Logical workflow for the structural elucidation of a novel compound.
Conclusion
This technical guide provides a foundational framework for the synthesis and structural elucidation of (1,1-Dioxidotetrahydrothien-3-yl)hydrazine hydrochloride. While direct experimental data is currently lacking in the scientific literature, the proposed synthetic pathway and predicted spectroscopic data offer a strong starting point for researchers. The successful synthesis and characterization of this molecule could provide a valuable new scaffold for drug discovery and development, leveraging the beneficial properties of both the sulfolane and hydrazine moieties. It is imperative that any attempt to synthesize this compound is followed by rigorous analytical characterization to confirm its structure.
